3-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]propan-1-ol
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Overview
Description
3-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]propan-1-ol is an organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry. This compound features a benzodiazole ring substituted with a 2-methylpropyl group and a propanol chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]propan-1-ol can be achieved through several synthetic routes. One common method involves the condensation of 2-methylpropylamine with o-phenylenediamine to form the benzodiazole ring. This intermediate is then reacted with 3-chloropropanol under basic conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The benzodiazole ring can be reduced under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) can be used.
Reduction: Catalysts like Pd/C (Palladium on carbon) in the presence of hydrogen gas.
Substitution: Reagents like SOCl₂ (Thionyl chloride) for converting the hydroxyl group to a chloride.
Major Products
Oxidation: Formation of 3-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]propanal.
Reduction: Formation of 3-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]propanamine.
Substitution: Formation of 3-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]propyl chloride.
Scientific Research Applications
3-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]propan-1-ol involves its interaction with specific molecular targets. The benzodiazole ring can interact with various enzymes and receptors, modulating their activity. This compound may also affect signaling pathways involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 3-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]propan-1-ol
- 3-[1-(2-methylpropyl)-1H-1,2,4-triazol-2-yl]propan-1-ol
Uniqueness
Compared to similar compounds, 3-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]propan-1-ol exhibits unique properties due to the presence of the benzodiazole ring. This structural feature imparts distinct biological activities and chemical reactivity, making it a valuable compound in various research fields.
Properties
IUPAC Name |
3-[1-(2-methylpropyl)benzimidazol-2-yl]propan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-11(2)10-16-13-7-4-3-6-12(13)15-14(16)8-5-9-17/h3-4,6-7,11,17H,5,8-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMXGJPJVPRUCDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=CC=CC=C2N=C1CCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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